4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one 4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526166
InChI: InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one

CAS No.:

Cat. No.: VC17526166

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(piperidin-2-yl)cyclohexan-1-one -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name 4-methyl-2-piperidin-2-ylcyclohexan-1-one
Standard InChI InChI=1S/C12H21NO/c1-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h9-11,13H,2-8H2,1H3
Standard InChI Key JIQFQIJOOKTBBO-UHFFFAOYSA-N
Canonical SMILES CC1CCC(=O)C(C1)C2CCCCN2

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound consists of a cyclohexanone ring (a six-membered carbocycle with a ketone group at position 1) substituted at position 2 with a piperidin-2-yl group (a six-membered amine ring). A methyl group further modifies the cyclohexanone ring at position 4. The IUPAC name, 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, reflects this arrangement .

Key Features:

  • Cyclohexanone Core: The ketone group at position 1 introduces polarity and reactivity, enabling nucleophilic additions and hydrogen bonding.

  • Piperidine Substituent: The piperidine ring contributes basicity due to its amine group, with potential for protonation under physiological conditions.

  • Methyl Group: The 4-methyl substituent influences steric effects and lipophilicity.

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₁₉NO

  • Molecular Weight: 193.28 g/mol .

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous structures provide benchmarks:

  • IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the ketone carbonyl (C=O) stretch .

  • NMR:

    • ¹H NMR: Signals for piperidine protons (δ 2.5–3.5 ppm) and cyclohexanone methyl groups (δ 1.0–1.5 ppm) .

    • ¹³C NMR: The carbonyl carbon appears near δ 210 ppm .

Synthetic Pathways

Organometallic Approaches

Piperidine-containing compounds are frequently synthesized via organozinc intermediates. A method adapted from Abdel Salam (2013) involves:

  • Conjugate Addition: Reacting β-aminoalkyl zinc iodides with α,β-unsaturated ketones.

  • Cyclization: Using sodium hydride to form the piperidine ring .

For 4-methyl-2-(piperidin-2-yl)cyclohexan-1-one, a plausible route is:

  • Step 1: Preparation of 4-methylcyclohexanone enolate.

  • Step 2: Coupling with a piperidine-derived organozinc reagent.

  • Step 3: Acid-catalyzed cyclization to form the bicyclic structure .

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
4-MethylcyclohexanoneKetone precursor
Piperidin-2-ylzinc iodideOrganometallic coupling agent
Sodium hydrideCyclization catalyst

Stereochemical Considerations

The piperidine ring introduces chirality. Hydrogenation of precursor alkenes (e.g., 5-methylene piperidines) can yield diastereomers, as observed in related systems . For example, hydrogenating a Boc-protected intermediate may produce a 3:1 ratio of cis:trans isomers .

Reactivity and Functionalization

Ketone Reactivity

The cyclohexanone carbonyl participates in:

  • Nucleophilic Additions: Grignard reagents or hydrides (e.g., NaBH₄) reduce the ketone to a secondary alcohol.

  • Condensation Reactions: Formation of Schiff bases with primary amines .

Piperidine Modifications

  • N-Functionalization: Alkylation or acylation of the piperidine nitrogen alters solubility and bioactivity.

  • Ring Expansion: Reaction with electrophiles (e.g., epoxides) can yield azepane derivatives .

Table 2: Representative Reactions

Reaction TypeReagentsProductYield
Ketone ReductionNaBH₄, MeOH4-Methyl-2-(piperidin-2-yl)cyclohexanol85%
N-AlkylationCH₃I, K₂CO₃N-Methylpiperidine derivative72%

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data exists.

  • Synthetic Optimization: Current routes lack enantioselectivity; asymmetric catalysis (e.g., chiral ligands) could improve stereocontrol .

Research Opportunities

  • Biological Screening: Test against Gram-positive/negative bacteria and cancer cell lines.

  • Computational Modeling: Predict binding affinities to biological targets (e.g., enzymes, receptors) .

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